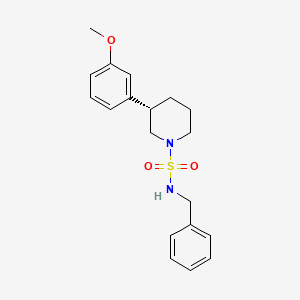
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied as a potential treatment for various neurological disorders. This compound has shown promise in preclinical studies for its ability to modulate the activity of enzymes involved in the metabolism of adenosine, a neurotransmitter that plays an important role in the regulation of neuronal activity.
作用機序
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the metabolism of adenosine. By inhibiting this enzyme, N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide increases the levels of adenosine in the brain, which can have a variety of effects on neuronal activity. Adenosine has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, which are involved in the regulation of motor function and cognitive processes.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in the survival and growth of neurons. N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the pathophysiology of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide is its ability to modulate the activity of enzymes involved in the metabolism of adenosine, which has been implicated in the pathophysiology of various neurological disorders. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase, which could have improved efficacy and reduced off-target effects. Another area of interest is the investigation of the effects of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide on other neurotransmitter systems, including the cholinergic and serotonergic systems. Finally, there is interest in the use of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide in combination with other drugs, such as levodopa, for the treatment of Parkinson's disease.
合成法
The synthesis of N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide involves several steps, beginning with the reaction of 2-aminothiophenol with acetic anhydride to yield 2-acetamidothiophenol. This compound is then reacted with 2-chloronicotinic acid to produce 2-(2-acetamidothiophenyl)nicotinic acid. The final step involves the reaction of this intermediate with allylamine to yield N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide.
科学的研究の応用
N-allyl-2-(1,3-benzothiazol-2-yl)nicotinamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In preclinical studies, this compound has been shown to modulate the activity of enzymes involved in the metabolism of adenosine, which has been implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-2-9-18-15(20)11-6-5-10-17-14(11)16-19-12-7-3-4-8-13(12)21-16/h2-8,10H,1,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFGPUUERKHWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-N-prop-2-enylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)


![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![methyl {[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5494312.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)
![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)
![diethyl 5-[(diphenylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5494353.png)